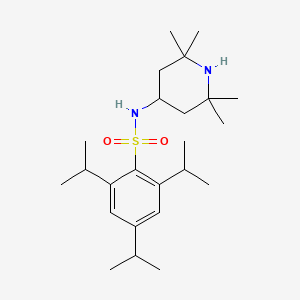

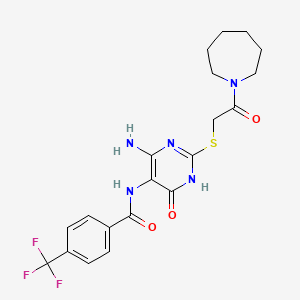

![molecular formula C7H7F2IO2 B2406278 2,2-二氟-2-(3-碘-1-双环[1.1.1]戊基)乙酸 CAS No. 2567498-42-2](/img/structure/B2406278.png)

2,2-二氟-2-(3-碘-1-双环[1.1.1]戊基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2,2-Difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid” is a chemical compound with a complex structure. It contains a bicyclo[1.1.1]pentanyl group, which is a type of cycloalkane with two carbon atoms and one oxygen atom in a ring, attached to an iodine atom. This group is further attached to an acetic acid moiety, which contains two fluorine atoms .

Synthesis Analysis

The synthesis of this compound could involve the addition of difluorocarbene (:CF2) to electron-rich bicyclo[1.1.0]butanes by the CF3TMS/NaI system . The obtained difluoro-bicyclo[1.1.1]pentanes are suggested to be used as saturated bioisosteres of benzene rings for the purpose of drug discovery projects .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the bicyclo[1.1.1]pentanyl group and the iodine atom. The InChI code for a similar compound, 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetamide, is 1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of the iodine atom and the bicyclo[1.1.1]pentanyl group. A possible reaction mechanism could be an SN1/E1-type mechanism involving the intermediacy of the bicyclobutyl-1-carbinyl carbocation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could be influenced by the presence of the iodine atom and the bicyclo[1.1.1]pentanyl group. The compound has a molecular weight of 309.53 . It is a powder and should be stored at -10 degrees Celsius .科学研究应用

化学合成和生物等排体

- 2,2-二氟-2-(3-碘-1-双环[1.1.1]戊基)乙酸及其衍生物被探索其作为药物设计中生物等排体的潜力,取代苯基、叔丁基和炔基片段以改善药物的物理化学性质 (Ma 等人,2019)。

合成技术和化学性质

- 已经开发出一种选择性的 2,2-二氟双环[1.1.1]戊烷合成方法,包括类似于 2,2-二氟-2-(3-碘-1-双环[1.1.1]戊基)乙酸的化合物。该方法对于创建“邻位/间位取代的”双环[1.1.1]戊烷至关重要,这在各种化学研究中很重要 (Ma 等人,2019)。

有机化学中的应用

- 在有机化学中,双环[1.1.1]戊烷的衍生物,包括氟化和碘化类型,如 2,2-二氟-2-(3-碘-1-双环[1.1.1]戊基)乙酸,用于探索熊田交叉偶联和 C(sp2)-C(sp3) 偶联等反应。这些研究扩展了双环[1.1.1]戊烷衍生物在药物化学中的应用范围 (Nugent 等人,2020)。

应变能和酸度研究

- 双环[1.1.1]戊烷骨架,如 2,2-二氟-2-(3-碘-1-双环[1.1.1]戊基)乙酸中所见,一直是其应变能和酸度研究的主题。已经进行研究以了解与双环[1.1.1]戊烷环系中的不同异构体和取代基相关的电子效应和应变能 (Adcock 等人,1999)。

探索物理和化学行为

- 研究的重点是研究各种取代的双环[1.1.1]戊烷的物理和化学行为,包括具有与 2,2-二氟-2-(3-碘-1-双环[1.1.1]戊基)乙酸类似结构特征的双环[1.1.1]戊烷。这包括对它们的 NMR 光谱、反应模式和分子相互作用的研究 (Shtarev 等人,2001)。

安全和危害

作用机制

Mode of Action

It is known that the compound is a difluoro-substituted bicyclo[111]pentane , which are often used as bioisosteres for benzene rings in medicinal chemistry . These structures can exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .

Pharmacokinetics

It is known that bicyclo[111]pentane cores often exhibit improved ADME properties compared to their benzene counterparts .

属性

IUPAC Name |

2,2-difluoro-2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2IO2/c8-7(9,4(11)12)5-1-6(10,2-5)3-5/h1-3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNVTSCGYUYVFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)C(C(=O)O)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

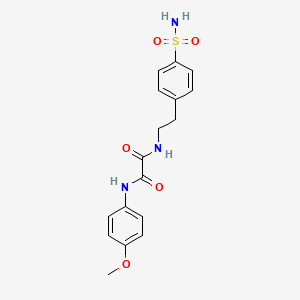

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2406197.png)

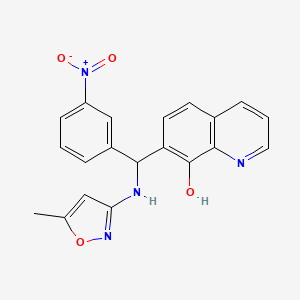

![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)

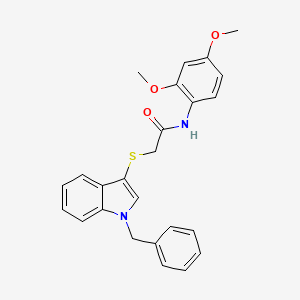

![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)

![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406206.png)

![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid](/img/structure/B2406210.png)

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)

![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)